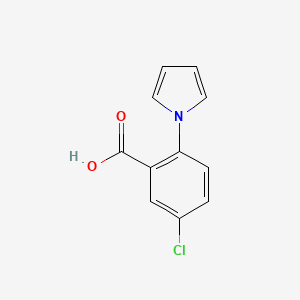

5-Chloro-2-(1H-pyrrol-1-YL)benzoic acid

Overview

Description

5-Chloro-2-(1H-pyrrol-1-YL)benzoic acid is a chemical compound that belongs to the class of heterocyclic compounds. It is a white to off-white powder that is soluble in water and has a molecular formula of C11H8ClNO2. This compound has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry.

Scientific Research Applications

Hydrogen-bonded Co-crystal Structures

Hydrogen-bonded co-crystal structure of benzoic acid and zwitterionic l-proline demonstrates the application of non-centrosymmetric co-crystallization, highlighting the growth of crystals containing typically centrosymmetric components in chiral space groups. The study showcases benzoic acid and l-proline co-crystallizing, exhibiting chains of l-proline zwitterions capped by benzoic acid molecules, forming a hydrogen-bonded network. This research opens avenues for designing materials with specific crystalline properties by leveraging the structural versatility of benzoic acid derivatives (Chesna et al., 2017).

Synthesis of Pyrrolo[3,2-d]pyrimidines

Studies on Pyrimidine-Annelated Heterocycles present the synthesis of pyrrolo[3,2-d]pyrimidine derivatives from 5-[N-[4-(aryloxy)but-2-ynyl]-N-ethylamino]-1,3-dimethyluracils by treatment with m-chloroperoxybenzoic acid. This showcases the utility of benzoic acid derivatives in synthesizing complex heterocycles, contributing to advancements in medicinal chemistry and drug design (Majumdar et al., 1998).

Lanthanide-based Coordination Polymers

Lanthanide-based coordination polymers assembled from derivatives of 3,5-dihydroxy benzoates explore the synthesis, crystal structures, and photophysical properties of lanthanide complexes, demonstrating the role of aromatic carboxylic acids in developing materials with potential applications in luminescence and electronics (Sivakumar et al., 2011).

Organotin(IV) Complexes

Organotin(IV) complexes of 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid delve into the synthesis and characterization of organotin(IV) complexes, highlighting their potential biological applications. The study provides insights into the structural aspects of these complexes and their interactions with biological systems, opening pathways for further research in biocompatible materials and therapeutics (Shahid et al., 2005).

Solid-State Fluorescent Sensors

A fluorescence-switchable luminogen in the solid state introduces a rapid, sensitive fluorescent sensor for primary amine detection, utilizing the emission properties of pyrrole-substituted benzoic acid. This work contributes to the development of novel sensors with applications in environmental monitoring and diagnostics (Han et al., 2013).

properties

IUPAC Name |

5-chloro-2-pyrrol-1-ylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c12-8-3-4-10(9(7-8)11(14)15)13-5-1-2-6-13/h1-7H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXORLGHDHUTZCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=C(C=C(C=C2)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2-(1H-pyrrol-1-YL)benzoic acid | |

CAS RN |

55540-33-5 | |

| Record name | 5-chloro-2-(1H-pyrrol-1-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methoxy-3-azabicyclo[4.3.1]dec-3-ene](/img/structure/B2729713.png)

![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2729716.png)

![(5,6-Dihydro-1,4-dioxin-2-yl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2729717.png)

![2-Chloro-5,7-dihydrofuro[3,4-d]pyrimidin-4-amine](/img/structure/B2729719.png)

![3-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,6-dimethylquinolin-4(1H)-one](/img/structure/B2729720.png)

![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfonyl}ethyl)-2,6-difluorobenzenecarboxamide](/img/structure/B2729722.png)

![N-(2-Morpholin-4-yl-2-thiophen-3-ylethyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2729723.png)